Cas no 1346697-74-2 (5-(sec-Butoxy)pyridazin-3(2H)-one)
5-(sec-Butoxy)pyridazin-3(2H)-one Chemical and Physical Properties
Names and Identifiers
-
- 5-(sec-Butoxy)pyridazin-3(2H)-one
- 4-butan-2-yloxy-1H-pyridazin-6-one
- DTXSID60856348
- 5-(butan-2-yloxy)-2,3-dihydropyridazin-3-one
- 5-[(Butan-2-yl)oxy]pyridazin-3(2H)-one
- 1346697-74-2
-
- Inchi: 1S/C8H12N2O2/c1-3-6(2)12-7-4-8(11)10-9-5-7/h4-6H,3H2,1-2H3,(H,10,11)
- InChI Key: IECPVLPGIFUAEM-UHFFFAOYSA-N
- SMILES: O(C1C=NNC(C=1)=O)C(C)CC
Computed Properties
- Exact Mass: 168.089877630g/mol
- Monoisotopic Mass: 168.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 50.7Ų
5-(sec-Butoxy)pyridazin-3(2H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM164259-1g |
5-(sec-butoxy)pyridazin-3(2H)-one |
1346697-74-2 | 95% | 1g |
$482 | 2021-08-05 | |
| Alichem | A029187265-1g |
5-(sec-Butoxy)pyridazin-3(2H)-one |
1346697-74-2 | 95% | 1g |
$440.96 | 2022-04-03 | |
| Chemenu | CM164259-1g |
5-(sec-butoxy)pyridazin-3(2H)-one |
1346697-74-2 | 95% | 1g |
$471 | 2023-03-07 |
5-(sec-Butoxy)pyridazin-3(2H)-one Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 5-(sec-Butoxy)pyridazin-3(2H)-one
Research Brief on 5-(sec-Butoxy)pyridazin-3(2H)-one (CAS: 1346697-74-2) in Chemical Biology and Pharmaceutical Applications
The compound 5-(sec-Butoxy)pyridazin-3(2H)-one (CAS: 1346697-74-2) has recently garnered attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the role of 5-(sec-Butoxy)pyridazin-3(2H)-one as a versatile scaffold in medicinal chemistry. Its pyridazinone core is known to interact with various biological targets, including enzymes and receptors implicated in inflammatory and metabolic disorders. Researchers have explored its derivatives for their inhibitory effects on phosphodiesterases (PDEs), a class of enzymes critical in cellular signaling pathways. Preliminary data suggest that modifications to the sec-butoxy side chain can significantly alter the compound's selectivity and potency.
In a 2023 study published in the Journal of Medicinal Chemistry, a team of researchers investigated the synthesis and optimization of 5-(sec-Butoxy)pyridazin-3(2H)-one derivatives. The study employed a combination of computational modeling and high-throughput screening to identify lead compounds with enhanced PDE4 inhibitory activity. The results demonstrated that specific structural modifications could improve both binding affinity and metabolic stability, making these derivatives promising candidates for further preclinical development.
Another area of interest is the compound's potential application in oncology. A recent preprint on bioRxiv reported that 5-(sec-Butoxy)pyridazin-3(2H)-one derivatives exhibit moderate cytotoxicity against certain cancer cell lines, particularly those with dysregulated kinase signaling pathways. Mechanistic studies revealed that these compounds induce apoptosis via the mitochondrial pathway, suggesting a novel mechanism of action that warrants further investigation.
From a synthetic chemistry perspective, advancements have been made in the scalable production of 5-(sec-Butoxy)pyridazin-3(2H)-one. A 2022 patent application (WO2022156789) detailed an improved synthetic route that reduces the number of steps and increases overall yield. This development is critical for facilitating large-scale production and enabling broader research into the compound's applications.
In conclusion, 5-(sec-Butoxy)pyridazin-3(2H)-one (CAS: 1346697-74-2) represents a promising scaffold in drug discovery, with demonstrated potential in targeting PDEs and oncology-related pathways. Ongoing research aims to further elucidate its mechanism of action and optimize its pharmacological properties. Future studies should focus on in vivo efficacy and safety profiling to advance these compounds toward clinical trials.
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